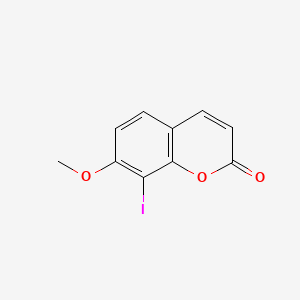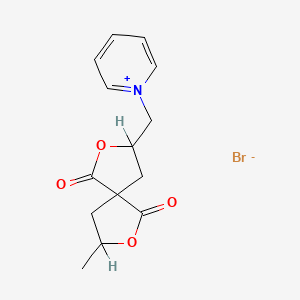
1-((8-Methyl-1,6-dioxo-2,7-dioxaspiro(4.4)non-3-yl)methyl)pyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((8-Methyl-1,6-dioxo-2,7-dioxaspiro(44)non-3-yl)methyl)pyridinium bromide is a chemical compound with a unique spiro structure This compound is characterized by the presence of a pyridinium ion and a spirocyclic nonane ring system, which includes two dioxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((8-Methyl-1,6-dioxo-2,7-dioxaspiro(4.4)non-3-yl)methyl)pyridinium bromide typically involves the reaction of 8-methyl-1,6-dioxo-2,7-dioxaspiro(4.4)nonane with pyridine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or acetonitrile.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Lewis acids such as aluminum chloride may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-((8-Methyl-1,6-dioxo-2,7-dioxaspiro(4.4)non-3-yl)methyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides, amines, or thiols.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or diols.
Substitution: Formation of substituted pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
1-((8-Methyl-1,6-dioxo-2,7-dioxaspiro(4.4)non-3-yl)methyl)pyridinium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-((8-Methyl-1,6-dioxo-2,7-dioxaspiro(4.4)non-3-yl)methyl)pyridinium bromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: A related spiro compound with similar structural features.
2,2,7,7-Tetramethyl-1,6-dioxaspiro[4.4]non-3-ene: Another spiro compound with distinct substituents.
Uniqueness
1-((8-Methyl-1,6-dioxo-2,7-dioxaspiro(44)non-3-yl)methyl)pyridinium bromide is unique due to its combination of a pyridinium ion and a spirocyclic nonane ring system
Eigenschaften
CAS-Nummer |
66223-20-9 |
|---|---|
Molekularformel |
C14H16BrNO4 |
Molekulargewicht |
342.18 g/mol |
IUPAC-Name |
8-methyl-3-(pyridin-1-ium-1-ylmethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione;bromide |
InChI |
InChI=1S/C14H16NO4.BrH/c1-10-7-14(12(16)18-10)8-11(19-13(14)17)9-15-5-3-2-4-6-15;/h2-6,10-11H,7-9H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UWGDDWNIESYEQF-UHFFFAOYSA-M |
Kanonische SMILES |
CC1CC2(CC(OC2=O)C[N+]3=CC=CC=C3)C(=O)O1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
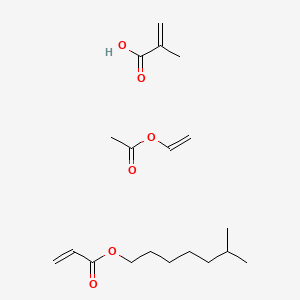
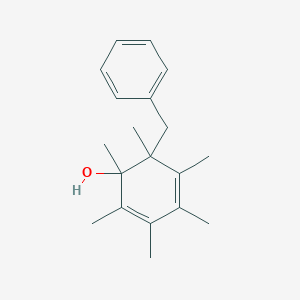
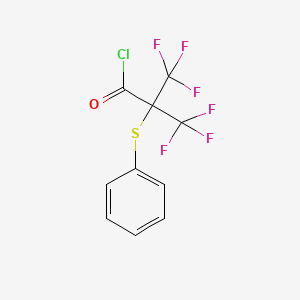
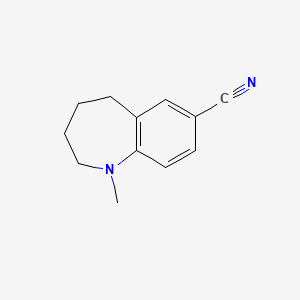
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
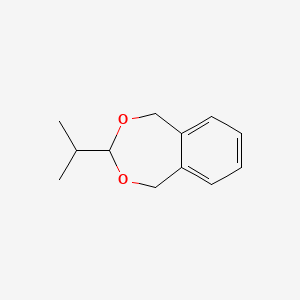
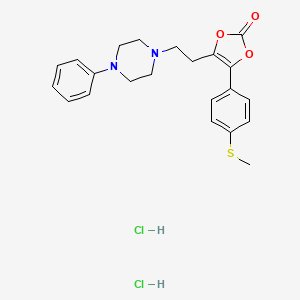
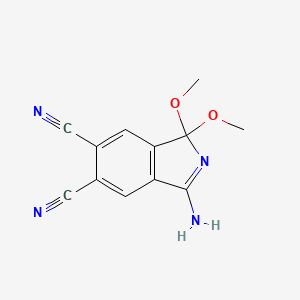

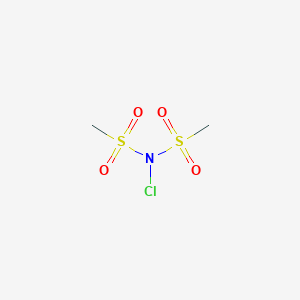
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14468274.png)
